molecular formula C14H18N2O2 B14200791 N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine CAS No. 919296-05-2

N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B14200791
CAS No.: 919296-05-2
M. Wt: 246.30 g/mol
InChI Key: UDVWECSZPFYJRX-UHFFFAOYSA-N
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Description

N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a 7-azabicyclo[4.1.0]heptane ring system, which is fused with a methoxyphenyl group and a hydroxylamine moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, the hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine is unique due to its combination of a bicyclic ring system, a methoxyphenyl group, and a hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

919296-05-2

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-[7-azabicyclo[4.1.0]heptan-7-yl-(4-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H18N2O2/c1-18-11-8-6-10(7-9-11)14(15-17)16-12-4-2-3-5-13(12)16/h6-9,12-13,17H,2-5H2,1H3

InChI Key

UDVWECSZPFYJRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)N2C3C2CCCC3

Origin of Product

United States

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